molecular formula C14H11N B1582492 2-Aminophenanthrene CAS No. 3366-65-2

2-Aminophenanthrene

Cat. No.: B1582492
CAS No.: 3366-65-2
M. Wt: 193.24 g/mol
InChI Key: ZEAWSFHWVLOENK-UHFFFAOYSA-N
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Description

2-Aminophenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It consists of a phenanthrene skeleton with an amino group attached at the second position

Scientific Research Applications

2-Aminophenanthrene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for 2-Aminophenanthrene is not available, it’s important to handle all chemical substances with care. Protective equipment should be used, and exposure should be minimized .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminophenanthrene can be synthesized through several methods. One common approach involves the nitration of phenanthrene to form 2-nitrophenanthrene, followed by reduction to yield this compound. The nitration is typically carried out using concentrated nitric acid and sulfuric acid, while the reduction can be achieved using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. The nitration step is carefully controlled to ensure high yield and purity, followed by efficient reduction techniques to convert the nitro group to an amino group. The final product is purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2-Aminophenanthrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at different positions on the phenanthrene ring.

Common Reagents and Conditions:

    Oxidation: Chromic acid or potassium permanganate are commonly used oxidizing agents.

    Reduction: Hydrogen gas with a catalyst such as palladium on carbon can be used for reduction.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Dihydro-2-aminophenanthrene.

    Substitution: Halogenated phenanthrene derivatives.

Mechanism of Action

The mechanism of action of 2-aminophenanthrene involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes by altering enzyme functions.

Comparison with Similar Compounds

    Phenanthrene: The parent compound without the amino group.

    2-Nitrophenanthrene: The nitrated precursor to 2-aminophenanthrene.

    3-Aminophenanthrene: An isomer with the amino group at the third position.

Uniqueness: this compound is unique due to the position of the amino group, which influences its chemical reactivity and biological activity

Properties

IUPAC Name

phenanthren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAWSFHWVLOENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187340
Record name 2-Phenanthrenamine
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3366-65-2
Record name 2-Phenanthrenamine
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Record name 2-Phenanthrenamine
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Record name 2-Aminophenanthrene
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Record name 2-Phenanthrenamine
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Record name 2-Aminophenanthrene
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Record name 2-PHENANTHRENAMINE
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Synthesis routes and methods

Procedure details

First, 134 g of 2-nitrophenanthrene, 1.00 g of palladium carbon, and 1.2 L of ethanol were loaded, and then 70 mL of hydrazine monohydrate were added to the mixture. The reaction solution was stirred for 4 hours under heating reflux. After having been cooled to room temperature, the reaction solution was poured into 3 L of water. Then, the mixture was extracted with 2 L of toluene. After the water layer had been removed, the organic layer was dried with magnesium sulfate. After magnesium sulfate had been separated by filtration, the solvent was removed by distillation under reduced pressure. The residue was purified by silica gel column chromatography. Thus, 100 g of a pale yellow solid were obtained (in 86% yield).
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Five
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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